N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide
Overview
Description
N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, nitro, and methoxy groups, as well as a pentanamide side chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide typically involves a multi-step process One common method starts with the nitrosation of 8-hydroxyquinoline to form 8-hydroxy-5-nitroquinolineThe reaction conditions often involve the use of strong acids, such as nitric acid, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amino-substituted quinolines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Mechanism of Action
The mechanism of action of N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in binding to active sites, while the methoxyphenyl and pentanamide groups contribute to the compound’s overall stability and bioavailability. The pathways involved often include inhibition of enzyme activity and disruption of cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-5-nitroquinoline: Shares the quinoline core and nitro group but lacks the methoxyphenyl and pentanamide groups.
N-[(8-hydroxy-5-nitroquinolin-7-yl)(phenyl)methyl]butanamide: Similar structure but with a butanamide side chain instead of pentanamide.
Uniqueness
N-[(8-hydroxy-5-nitroquinolin-7-yl)(4-methoxyphenyl)methyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its interaction with biological targets, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
N-[(8-hydroxy-5-nitroquinolin-7-yl)-(4-methoxyphenyl)methyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-3-4-7-19(26)24-20(14-8-10-15(30-2)11-9-14)17-13-18(25(28)29)16-6-5-12-23-21(16)22(17)27/h5-6,8-13,20,27H,3-4,7H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCXJFSOVKTVNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C1=CC=C(C=C1)OC)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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